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Compound of Interest

Compound Name: 6-Chloropicolinic acid

Cat. No.: B051624

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 6-
Chloropicolinic acid (CAS No: 4684-94-0), a compound of interest in pharmaceutical and
chemical research. The following sections detail its mass spectrometry, infrared spectroscopy,
and nuclear magnetic resonance spectroscopy data, along with the experimental protocols for
these analyses.

Chemical Information

Property Value

Chemical Name 6-Chloropicolinic acid

Synonyms 6-Chloro-2-pyridinecarboxylic acid
Molecular Formula CesH4CINO2

Molecular Weight 157.55 g/mol

Structure CIC1=CC=CC(C(0)=0)=N1

Spectroscopic Data
Mass Spectrometry
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Mass spectrometry analysis of 6-Chloropicolinic acid has been performed using various
techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass
Spectrometry (MS-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Fragments

Technique lonization Mode Source
(m/z)
NIST Mass
GC-MS El 113, 115, 157 Spectrometry Data
Center[1]
] Human Metabolome
MS-MS Negative 111.996, 155.986

Database (HMDB)[1]

_ [M-H]~ at 155.9858,
LC-MS ESI Negative MassBank Europe[1]
fragments at 111.996

Infrared (IR) Spectroscopy

The infrared spectrum of 6-Chloropicolinic acid provides key information about its functional

groups.
Technique Source of Spectrum Instrument
ATR-IR Bio-Rad Laboratories, Inc. Bruker Tensor 27 FT-IR

Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the
C=0 stretch, C-Cl stretch, and aromatic C-H and C=C/C=N stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for 6-Chloropicolinic acid is not readily available in the public
domain. However, data for the closely related methyl ester, 6-Chloro-2-picolinic acid methyl
ester, is available and can provide insights into the expected shifts for the parent acid. For the
acid, one would expect signals corresponding to the three aromatic protons on the pyridine ring
and a broad singlet for the carboxylic acid proton.
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Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 6-Chloropicolinic
acid based on the instrumentation and techniques identified.

Mass Spectrometry (LC-MS)

o Sample Preparation: A stock solution of 6-Chloropicolinic acid is prepared in a suitable
solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. A
working solution is then prepared by diluting the stock solution with the initial mobile phase.

e Instrumentation: A high-resolution mass spectrometer, such as a Q Exactive Orbitrap
(Thermo Scientific), coupled with a liquid chromatography system is used.[1]

o Chromatographic Conditions:

o

Column: A C18 reversed-phase column (e.g., Acquity BEH C18 1.7um, 2.1x150mm).[1]

[¢]

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B).

Flow Rate: 0.3 mL/min.

[¢]

o

Injection Volume: 5 pL.

e Mass Spectrometry Conditions:

o lonization Mode: Electrospray lonization (ESI) in negative mode.[1]

[¢]

Capillary Voltage: 3.5 kV.

[¢]

Sheath Gas and Aux Gas Flow Rate: 35 and 10 (arbitrary units), respectively.

[e]

Scan Range: m/z 50-500.

o

Data Analysis: The acquired data is processed using appropriate software to identify the
[M-H]~ ion and its fragmentation pattern.
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Infrared (IR) Spectroscopy (ATR-FTIR)

o Sample Preparation: A small amount of solid 6-Chloropicolinic acid is placed directly on the
diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27 FT-IR, equipped with an ATR accessory is used.[1]

o Data Acquisition:
o A background spectrum of the clean ATR crystal is collected.

o The sample spectrum is then collected by pressing the sample onto the crystal to ensure
good contact.

o Spectra are typically recorded from 4000 to 400 cm~* with a resolution of 4 cm~1,

o Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 6-Chloropicolinic acid is dissolved in 0.5-
0.7 mL of a deuterated solvent (e.g., DMSO-des or CDCIs) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o Data Acquisition:

o The sample is placed in the spectrometer and the magnetic field is shimmed to achieve
homogeneity.

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum.

o For 3C NMR, a proton-decoupled pulse sequence is typically used.
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o Data Analysis: The chemical shifts (), coupling constants (J), and integration of the signals
are analyzed to elucidate the structure of the molecule.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 6-Chloropicolinic acid.
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Caption: General workflow for spectroscopic analysis of 6-Chloropicolinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 6-Chloropicolinic acid | C6H4CINO2 | CID 20812 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloropicolinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051624+#spectroscopic-data-of-6-chloropicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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